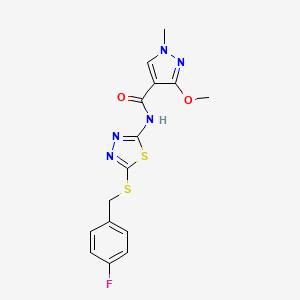
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a thiadiazole ring, a pyrazole ring, and a benzyl group . It’s worth noting that the exact structure and properties of this compound could vary significantly depending on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy or X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiadiazole ring might undergo reactions with electrophiles, while the pyrazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Applications De Recherche Scientifique
Thiazole-Aminopiperidine Hybrids as Mycobacterium Tuberculosis Inhibitors
A study by Jeankumar et al. (2013) describes the synthesis and evaluation of thiazole-aminopiperidine hybrid compounds, including a derivative closely related to the compound . This derivative demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Fluorescent Dyes for Bioimaging
Witalewska et al. (2019) explored the use of related thioamide compounds in the synthesis of fluorescent dyes. These dyes, which include derivatives of the compound , exhibit potential for bioimaging applications due to their significant fluorescence in various solvents, indicating their use in biological and chemical imaging (Witalewska et al., 2019).
Antituberculosis and Anticancer Activities
Hassan et al. (2014) and (2015) synthesized derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, which bear structural similarities to the compound in focus. These derivatives exhibited promising antituberculosis and anticancer activities, suggesting potential applications in the treatment of tuberculosis and cancer (Hassan et al., 2014); (Hassan et al., 2015).
Applications in HIV Treatment
Monteagudo et al. (2007) discussed the use of a compound structurally similar to the one in the context of HIV treatment. The study focuses on the metabolism and disposition of HIV integrase inhibitors, providing insight into potential applications in antiretroviral therapy (Monteagudo et al., 2007).
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S2/c1-21-7-11(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-3-5-10(16)6-4-9/h3-7H,8H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAOVGZFSJHOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
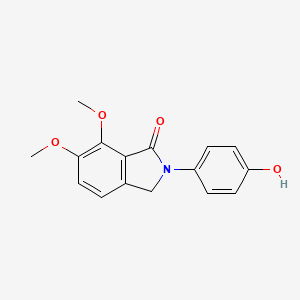
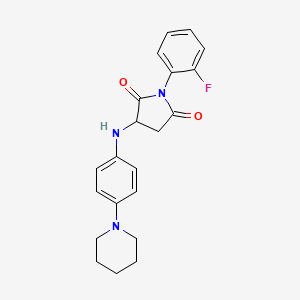
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2945798.png)
![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)
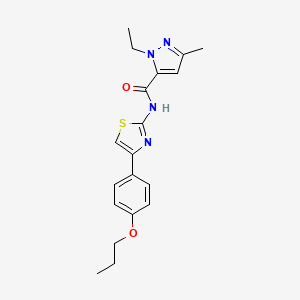
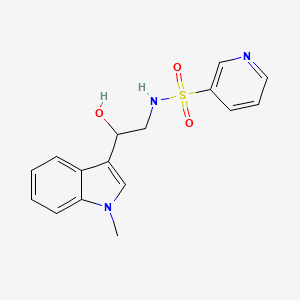
![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)
![2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2945803.png)
![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2945805.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2945812.png)
![1-(4-{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2945813.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2945814.png)
![6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2945815.png)
